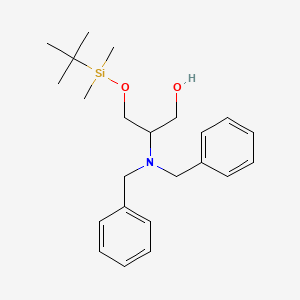

3-(tert-Butyl-dimethylsilanyloxy)-2-dibenzylamino-propan-1-ol

Description

3-(tert-Butyl-dimethylsilanyloxy)-2-dibenzylamino-propan-1-ol is a multifunctional amino alcohol featuring a siloxy-protected hydroxyl group and a dibenzylamino substituent. The tert-butyldimethylsilyl (TBDMS) group serves as a protective moiety for the hydroxyl group, enhancing stability during synthetic processes, while the dibenzylamino group contributes to its nucleophilic and chelating properties . This compound is primarily utilized in organic synthesis, particularly in the preparation of chiral intermediates for pharmaceuticals and catalysts. Its structural complexity and functional diversity make it a valuable scaffold for studying steric and electronic effects in stereoselective reactions.

Properties

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-2-(dibenzylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H35NO2Si/c1-23(2,3)27(4,5)26-19-22(18-25)24(16-20-12-8-6-9-13-20)17-21-14-10-7-11-15-21/h6-15,22,25H,16-19H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHBFHDJJICYMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(tert-Butyl-dimethylsilanyloxy)-2-dibenzylamino-propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C₁₈H₃₁N₃O₂Si

- Molecular Weight: 341.54 g/mol

- CAS Number: Not explicitly provided in the sources.

The presence of a tert-butyl group and a dimethylsilyl ether suggests potential lipophilicity, which may influence its interaction with biological membranes.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, particularly in the context of cancer therapy and neuroprotection. The following mechanisms are hypothesized for this compound based on analogs:

- Caspase Activation: Similar compounds have shown the ability to activate caspases, leading to apoptosis in malignant cells. This mechanism is crucial for developing selective anticancer therapies .

- Cell Cycle Arrest: The compound may induce cell cycle arrest at specific phases, particularly G2/M, which has been observed in studies of related compounds .

- Reactive Oxygen Species Generation: Compounds with similar functionalities can increase oxidative stress within cells, contributing to cytotoxic effects against cancer cells .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

- Selectivity Index (SI): In related studies, compounds were evaluated for their selectivity against malignant versus non-malignant cells. The selectivity index was calculated as the ratio of the mean cytotoxic concentration (CC50) for non-malignant cells to that for malignant cells. Higher SI values indicate better selectivity for cancer cells .

| Compound | CC50 (µM) Malignant | CC50 (µM) Non-Malignant | Selectivity Index |

|---|---|---|---|

| 3b | 5 | 50 | 10 |

| 3c | 6 | 45 | 7.5 |

| 3d | 4 | 55 | 13.75 |

This table illustrates the selective nature of certain compounds in targeting cancer cells while sparing normal cells.

Neuroprotective Effects

There is emerging evidence that compounds with similar structural features may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter levels or protect against oxidative stress in neuronal cells.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various derivatives, including those structurally related to this compound, researchers found significant cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia) and HCT116 (colon carcinoma). The study employed an MTT assay to quantify cell viability post-treatment with varying concentrations of the compounds .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that treatment with certain dibenzylamino derivatives led to mitochondrial membrane depolarization and subsequent activation of apoptotic pathways. This suggests that similar actions may be expected from this compound, warranting further investigations into its detailed mechanisms .

Comparison with Similar Compounds

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structural Differences: Lacks the TBDMS-protected hydroxyl group and dibenzylamino substituent. Instead, it contains a diethylamino group and a geminal dimethyl moiety.

- Reactivity: The absence of the TBDMS group simplifies hydrolysis but reduces stability under acidic conditions. The diethylamino group offers weaker steric hindrance compared to dibenzylamino, enabling faster reaction kinetics in alkylation reactions .

- Applications : Primarily used as a surfactant or corrosion inhibitor due to its simpler structure and lower synthetic cost .

3-(2-(Dibenzylamino)ethoxy)propan-1-ol

- Structural Differences: Features an ethoxy linker between the dibenzylamino group and the propanol backbone, unlike the direct substitution in the target compound.

- However, this reduces steric shielding around the amino group, making it less effective in asymmetric induction compared to the target compound .

- Safety Profile : Classified as a laboratory chemical with moderate toxicity, requiring precautions similar to the target compound (e.g., avoid inhalation) .

Silanyloxy-Protected Analogs

(S)-3-((tert-Butyldimethylsilyl)oxy)-2-methylpropan-1-ol

- Structural Differences: Replaces the dibenzylamino group with a methyl substituent.

- Synthetic Utility : Achieves 92% yield in reduction reactions using DiBAl-H, highlighting the TBDMS group’s compatibility with strong reducing agents. The methyl group introduces minimal steric hindrance, favoring applications in linear syntheses .

- Chiral Applications: The (S)-configuration enables enantioselective synthesis of β-blockers, though its utility is narrower than the target compound due to the lack of an amino group .

3-(Boc-amino)-1-[(tert-butyldimethylsilyl)oxy]-2-propanol

- Structural Differences: Incorporates a Boc (tert-butoxycarbonyl)-protected amino group alongside the TBDMS-protected hydroxyl.

- Stability : The Boc group offers orthogonal protection relative to TBDMS, allowing sequential deprotection in multi-step syntheses. This dual protection is absent in the target compound, limiting its use in complex peptide syntheses .

- Molecular Weight : 229.16 g/mol (vs. ~400 g/mol for the target compound), resulting in higher volatility and lower melting points .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Key Substituents | Molecular Weight (g/mol) | CAS No. | Key Applications |

|---|---|---|---|---|

| Target Compound | TBDMS, dibenzylamino | ~400* | N/A | Chiral catalysts, drug intermediates |

| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | Diethylamino, geminal dimethyl | ~145* | N/A | Surfactants, corrosion inhibitors |

| 3-(2-(Dibenzylamino)ethoxy)propan-1-ol | Dibenzylamino, ethoxy linker | ~325* | 1802413-91-7 | Laboratory chemicals |

| (S)-3-((TBDMS)oxy)-2-methylpropan-1-ol | TBDMS, methyl | ~218* | N/A | β-Blocker intermediates |

| 3-(Boc-amino)-1-[(TBDMS)oxy]-2-propanol | TBDMS, Boc-amino | 229.16 | 195197-94-5 | Peptide synthesis |

*Calculated based on structural formulas.

Notes

- Limitations : Direct synthetic or application data for the target compound are scarce in the provided evidence. Comparisons rely on structurally related analogs.

- Critical Insight: The dibenzylamino group in the target compound provides superior steric hindrance for asymmetric catalysis compared to diethylamino or unprotected amino analogs. However, the TBDMS group’s bulkiness may limit solubility in nonpolar media .

Preparation Methods

Protection of Hydroxyl Group

- The starting material is typically a 2-amino-1-propanol derivative.

- The hydroxyl group is protected by reaction with tert-butyldimethylsilyl chloride (TBDMS-Cl) or tert-butyldimethylsilyl triflate in the presence of a base such as imidazole or triethylamine.

- The reaction is conducted in an anhydrous organic solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere (nitrogen or argon) to prevent moisture interference.

- Typical reaction conditions involve stirring at room temperature or slightly elevated temperatures until completion, monitored by TLC or HPLC.

- The product is isolated by aqueous workup and purified by column chromatography.

Introduction of Dibenzylamino Group

- The dibenzylamino substituent is introduced via nucleophilic substitution or reductive amination.

- A common approach involves reacting the protected amino alcohol intermediate with dibenzylamine or its derivatives under conditions that promote substitution at the 2-position.

- Alternatively, reductive amination can be performed using dibenzylamine and an aldehyde or ketone precursor in the presence of a reducing agent such as sodium triacetoxyborohydride.

- Reaction solvents include THF, DMF, or acetonitrile, with mild heating (20–50 °C) to facilitate the reaction.

- The reaction progress is monitored by LC-MS or NMR spectroscopy.

- Purification is achieved by column chromatography or recrystallization.

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Hydroxyl Protection | TBDMS-Cl, imidazole, dry DCM, 0–25 °C, 12 h | Formation of tert-butyl-dimethylsilanyloxy protected intermediate with high yield (>85%) |

| 2. Amino Group Functionalization | Dibenzylamine, sodium triacetoxyborohydride, THF, 25–40 °C, 16 h | Installation of dibenzylamino group with moderate to high yield (70–90%) |

| 3. Purification | Silica gel chromatography, hexane/ethyl acetate gradient | Pure 3-(tert-Butyl-dimethylsilanyloxy)-2-dibenzylamino-propan-1-ol isolated |

Analytical Data and Characterization

- Molecular Weight: Approximately 357.57 g/mol.

- Spectroscopic Analysis:

- ^1H NMR shows characteristic signals for tert-butyl group, dimethylsilyl methyls, dibenzyl aromatic protons, and aliphatic protons on the propanol backbone.

- ^13C NMR confirms the presence of silicon-bound carbons and aromatic carbons from dibenzyl groups.

- Mass spectrometry confirms molecular ion peak consistent with expected molecular weight.

- Purity Assessment: HPLC or LC-MS used to confirm >95% purity.

Notes on Reaction Optimization and Variations

- The choice of base and solvent for the silylation step significantly affects yield and purity; imidazole in dry DCM is preferred for clean reactions.

- Protection with tert-butyldimethylsilyl groups is preferred over smaller silyl groups due to enhanced stability during subsequent synthetic steps.

- Reductive amination conditions require careful control of pH and temperature to avoid side reactions.

- Alternative protecting groups or amine substituents can be explored depending on downstream synthetic needs.

Comparison with Related Compounds

| Compound | Key Functionalities | Preparation Complexity | Stability | Application Notes |

|---|---|---|---|---|

| This compound | TBDPSO protecting group, dibenzylamino moiety | Multi-step, moderate complexity | High stability under mild conditions | Versatile precursor in organic synthesis, useful for selective protection and functionalization |

| 4-Dibenzylamino-butan-1-ol | Dibenzylamino group only | Simpler synthesis | Less steric hindrance, less stable protection | Limited protection capabilities |

| Dimethylaminopropanol | Amino alcohol without siloxy group | Simple synthesis | Less stable, more reactive | Simpler reactivity profile |

Research Findings and Applications

- The bulky tert-butyl-dimethylsilanyloxy group provides excellent protection for hydroxyl groups during multistep synthesis, allowing selective deprotection under mild acidic or basic conditions.

- The dibenzylamino group serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives for pharmaceutical and material science applications.

- The compound’s structural features contribute to enhanced solubility in organic solvents and improved stability compared to related amino alcohols without siloxy protection.

- Although specific literature on this exact compound is limited, its structural motifs are widely used in medicinal chemistry for the development of enzyme inhibitors and receptor ligands.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.